![molecular formula C10H9F3O5S B14308409 {2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate CAS No. 112533-10-5](/img/structure/B14308409.png)
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a phenyl ring, which is further connected to a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate typically involves the reaction of 2-hydroxybenzyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-Hydroxybenzyl acetate+Trifluoromethanesulfonic anhydride→2-[(Trifluoromethanesulfonyl)oxy]phenylmethyl acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonyl group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetate group can be reduced to an alcohol under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate involves the activation of the trifluoromethanesulfonyl group, which can act as a leaving group in nucleophilic substitution reactions. The phenyl ring can participate in various electrophilic and nucleophilic aromatic substitution reactions, while the acetate group can undergo hydrolysis or reduction.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
Trifluoromethanesulfonyl chloride: A reagent used for introducing trifluoromethanesulfonyl groups.
Phenyl acetate: A simple ester used in organic synthesis.
Properties
CAS No. |
112533-10-5 |
|---|---|
Molecular Formula |
C10H9F3O5S |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
[2-(trifluoromethylsulfonyloxy)phenyl]methyl acetate |
InChI |
InChI=1S/C10H9F3O5S/c1-7(14)17-6-8-4-2-3-5-9(8)18-19(15,16)10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
DZIVUWOIPZELHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


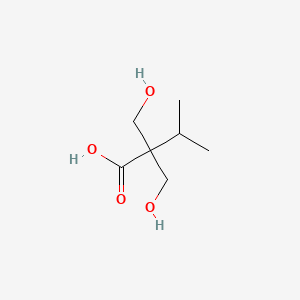

![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
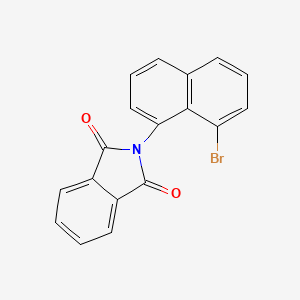

![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)
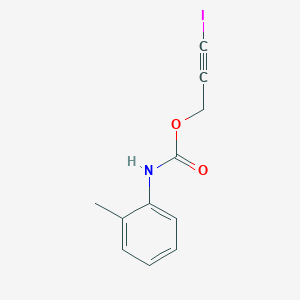
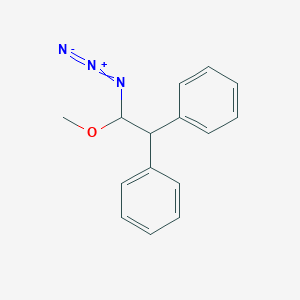
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)

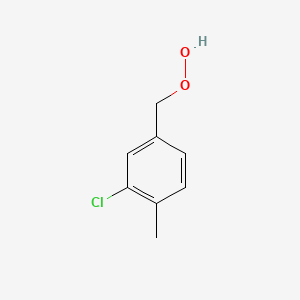

![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)
